
tert-butyl N-(1-cyanopiperidin-4-yl)carbamate
Descripción general
Descripción
“tert-butyl N-(1-cyanopiperidin-4-yl)carbamate” is a chemical compound with the CAS Number: 721450-38-0 . It has a molecular weight of 225.29 . The IUPAC name for this compound is tert-butyl (1-cyanopiperidin-4-yl)carbamate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H19N3O2/c1-11(2,3)16-10(15)13-9-4-6-14(8-12)7-5-9/h9H,4-7H2,1-3H3,(H,13,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . The compound should be stored at room temperature .Aplicaciones Científicas De Investigación
Chemical Structure and Synthesis
tert-Butyl N-(1-cyanopiperidin-4-yl)carbamate is a compound involved in the synthesis and study of various chemical structures, showcasing its relevance in organic synthesis and chemical research. For instance, tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate have been identified as new members of the isostructural family of compounds, illustrating its utility in understanding hydrogen and halogen bonds involving carbonyl groups (Baillargeon et al., 2017). Additionally, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate has been highlighted as a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, further demonstrating its significance in the synthesis of biologically relevant molecules (Ober et al., 2004).
Biological and Medicinal Chemistry Applications
In the realm of medicinal chemistry, this compound derivatives serve as intermediates in the synthesis of compounds with potential biological activities. For instance, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate as an intermediate of the natural product jaspine B, which exhibits cytotoxic activity against several human carcinoma cell lines, underscores its importance in the development of anticancer agents (Tang et al., 2014). Furthermore, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate is highlighted as an important intermediate in the synthesis of omisertinib (AZD9291), further emphasizing its role in the development of novel therapeutic agents (Zhao et al., 2017).
Mecanismo De Acción
Mode of Action
Biochemical Pathways
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of "tert-butyl N-(1-cyanopiperidin-4-yl)carbamate" . .
Análisis Bioquímico
Biochemical Properties
Tert-butyl N-(1-cyanopiperidin-4-yl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific active sites on enzymes, leading to either inhibition or activation of the enzyme’s activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, affecting their catalytic efficiency . The compound’s ability to form stable complexes with proteins also suggests its potential use in studying protein-ligand interactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it affects cell signaling pathways by binding to specific receptors or enzymes, thereby modulating their activity and downstream signaling events .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific active sites on enzymes, leading to either inhibition or activation of their catalytic activity . This binding can result in conformational changes in the enzyme, affecting its function. Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels . The compound’s involvement in metabolic pathways suggests its potential use in studying metabolic disorders or developing therapeutic interventions targeting specific metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its overall effects. The compound is transported across cell membranes through specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, affecting its activity and function . The distribution of the compound within tissues also influences its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with other biomolecules and its overall effects on cellular processes .
Propiedades
IUPAC Name |
tert-butyl N-(1-cyanopiperidin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)13-9-4-6-14(8-12)7-5-9/h9H,4-7H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVWQFNLDLGSRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B1378619.png)
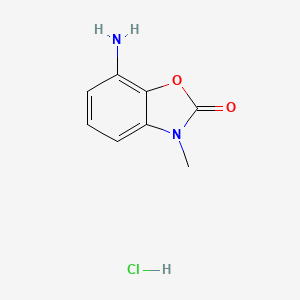
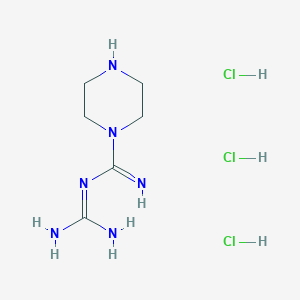
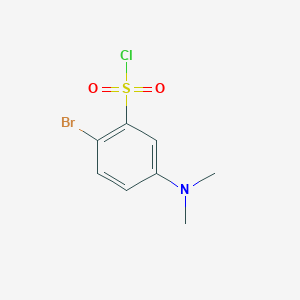
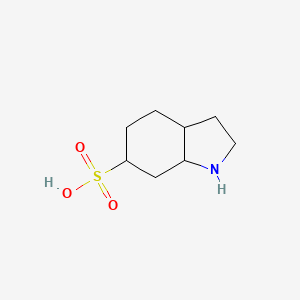
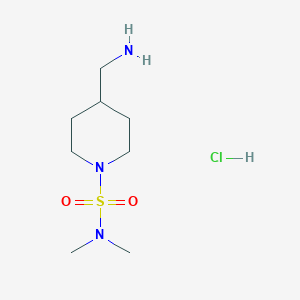
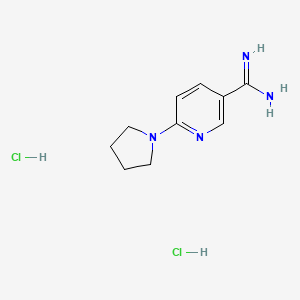
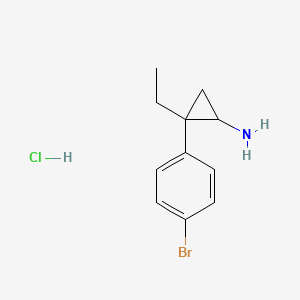
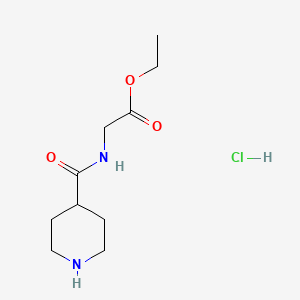

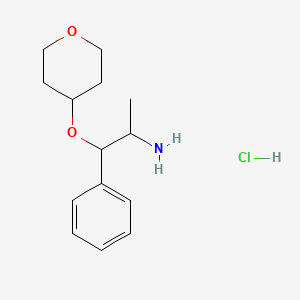

![9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride](/img/structure/B1378640.png)
